3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic organosilicon compound characterized by its unique structure, which includes multiple ether linkages and a silanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as diisopropylamine, methyl iodide, and tetraethylene glycol.
Formation of Intermediate: The initial step involves the reaction of diisopropylamine with methyl iodide to form 3,3-diisopropyl-2-methylamine.
Ether Linkage Formation: Tetraethylene glycol is then introduced to form the ether linkages through a series of condensation reactions.
Silicon Incorporation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can modify the ether linkages or the silicon center.
Substitution: The compound can undergo nucleophilic substitution reactions at the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds are employed under mild conditions.
Major Products
Oxidation: Siloxane derivatives.
Reduction: Modified ether or silane derivatives.
Substitution: Various substituted silanol or silane compounds.
Scientific Research Applications
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in developing novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in high-performance lubricants and coatings.
Mechanism of Action
The mechanism of action of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its interaction with molecular targets through its silanol group and ether linkages. These interactions can influence various biochemical pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, metabolic pathways, and cellular transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-one: Similar structure but with a ketone group instead of a silanol group.
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-amine: Contains an amine group instead of a silanol group.
Uniqueness
3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is unique due to its combination of ether linkages and a silanol group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O5Si/c1-15(2)23(16(3)4,17(5)6)22-14-13-21-12-11-20-10-9-19-8-7-18/h15-18H,7-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOZFWWQIXZWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.